REACTION_CXSMILES
|
[C:1]([CH:7](C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(C(C(OC)=O)C(OC)=O)(=O)C(C)(C)C>C(OCC)C>[C:1]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)C(C(=O)OCC)C(=O)OCC
|
Name
|
dimethyl pivaloylmalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |